molecular formula C6H6N2O B3358859 3(2H)-Pyridazinone, 5-ethenyl- CAS No. 825634-15-9

3(2H)-Pyridazinone, 5-ethenyl-

Cat. No. B3358859
CAS RN: 825634-15-9
M. Wt: 122.12 g/mol
InChI Key: BRFJJIWKVDIWLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiazolidine derivatives, which are similar heterocyclic compounds, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . Another example is the synthesis of a related compound, “SIB-1508Y”, from nicotine in six steps .


Molecular Structure Analysis

The molecular structure of “3(2H)-Pyridazinone, 5-ethenyl-” would be characterized by a pyridazinone ring with an ethenyl group attached. Pyridazinone is a six-membered heterocyclic compound with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “3(2H)-Pyridazinone, 5-ethenyl-” would depend on the specific conditions and reactants present. For example, thiazolidine motifs, which are similar to pyridazinone, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3(2H)-Pyridazinone, 5-ethenyl-” would depend on its specific molecular structure. For instance, a related compound, “5-Ethyltetrahydro-2-furanone”, has a molecular weight of 114.1424 .

Mechanism of Action

The mechanism of action would depend on the specific application of “3(2H)-Pyridazinone, 5-ethenyl-”. For instance, in medicinal chemistry, the mechanism of action often involves interaction with biological targets, leading to therapeutic effects .

Safety and Hazards

The safety and hazards associated with “3(2H)-Pyridazinone, 5-ethenyl-” would depend on its specific properties. For example, a related compound, “Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-”, is recommended for use as laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for research on “3(2H)-Pyridazinone, 5-ethenyl-” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis .

properties

IUPAC Name

4-ethenyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-7-4-5/h2-4H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFJJIWKVDIWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70837401
Record name 5-Ethenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70837401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825634-15-9
Record name 5-Ethenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70837401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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